Cas no 2098021-42-0 (2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile)

2-(4-(2-Hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with a pyridinyl group and a hydroxyethyl side chain, further functionalized with an acetonitrile moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or building block. The presence of both polar (hydroxyethyl, nitrile) and aromatic (pyridine, pyrazole) functionalities enhances its reactivity and potential for further derivatization. Its well-defined molecular architecture makes it suitable for targeted modifications in drug discovery, offering opportunities for the development of biologically active molecules. The compound's stability and synthetic accessibility further contribute to its utility in advanced organic synthesis.
2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile structure
2098021-42-0 structure
Product name:2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
CAS No:2098021-42-0
MF:C12H12N4O
MW:228.249881744385
CID:5727512
PubChem ID:121213867

2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(2-hydroxyethyl)-3-pyridin-3-ylpyrazol-1-yl]acetonitrile
    • starbld0037874
    • 2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
    • 2098021-42-0
    • F2198-5618
    • AKOS026724343
    • 1H-Pyrazole-1-acetonitrile, 4-(2-hydroxyethyl)-3-(3-pyridinyl)-
    • Inchi: 1S/C12H12N4O/c13-4-6-16-9-11(3-7-17)12(15-16)10-2-1-5-14-8-10/h1-2,5,8-9,17H,3,6-7H2
    • InChI Key: LWXHESQYOBMBEI-UHFFFAOYSA-N
    • SMILES: OCCC1=CN(CC#N)N=C1C1C=NC=CC=1

Computed Properties

  • Exact Mass: 228.10111102g/mol
  • Monoisotopic Mass: 228.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 74.7Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 484.5±45.0 °C at 760 mmHg
  • Flash Point: 246.8±28.7 °C
  • pka: 14.57±0.10(Predicted)
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile Security Information

2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-5618-1g
2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
2098021-42-0 95%+
1g
$729.0 2023-09-06
Life Chemicals
F2198-5618-0.25g
2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
2098021-42-0 95%+
0.25g
$657.0 2023-09-06
Life Chemicals
F2198-5618-0.5g
2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
2098021-42-0 95%+
0.5g
$692.0 2023-09-06
TRC
H173806-1g
2-(4-(2-Hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
2098021-42-0
1g
$ 1045.00 2022-06-04
Life Chemicals
F2198-5618-2.5g
2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
2098021-42-0 95%+
2.5g
$1458.0 2023-09-06
TRC
H173806-100mg
2-(4-(2-Hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
2098021-42-0
100mg
$ 185.00 2022-06-04
Life Chemicals
F2198-5618-10g
2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
2098021-42-0 95%+
10g
$3062.0 2023-09-06
Life Chemicals
F2198-5618-5g
2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
2098021-42-0 95%+
5g
$2187.0 2023-09-06
TRC
H173806-500mg
2-(4-(2-Hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
2098021-42-0
500mg
$ 680.00 2022-06-04

2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile Related Literature

Additional information on 2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Introduction to 2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile (CAS No. 2098021-42-0)

2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile, identified by the chemical identifier CAS No. 2098021-42-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of heterocyclic molecules that are widely studied for their potential biological activities and structural diversity. The presence of multiple functional groups, including an acetonitrile moiety, a pyrazole ring, and a pyridine substituent, makes this molecule a versatile scaffold for drug discovery and development.

The pyrazole core is a prominent feature in medicinal chemistry, known for its broad spectrum of biological activities. Pyrazole derivatives have been extensively explored for their anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The incorporation of a pyridin-3-yl group further enhances the pharmacological profile of this compound by introducing additional hydrogen bonding capabilities and electronic properties that can modulate receptor interactions. The 2-hydroxyethyl side chain adds another layer of complexity, potentially influencing solubility and metabolic stability, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of such compounds with biological targets. The structural motifs present in 2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile suggest potential interactions with enzymes and receptors involved in key metabolic pathways. For instance, the pyridine ring may engage in π-stacking interactions with aromatic residues in protein targets, while the hydroxyl group could participate in hydrogen bonding networks, enhancing binding specificity.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The acetonitrile group serves as a versatile handle for further functionalization via nucleophilic substitution or condensation reactions, allowing chemists to explore diverse chemical space. This flexibility is particularly valuable in medicinal chemistry, where iterative optimization is often required to achieve desired pharmacokinetic and pharmacodynamic properties.

In the context of current research trends, there is growing interest in developing small molecules that can modulate post-translational modifications (PTMs) of proteins. The structural features of CAS No. 2098021-42-0 make it an intriguing candidate for investigating its effects on PTMs such as phosphorylation or ubiquitination. These modifications play crucial roles in cellular signaling and are often dysregulated in diseases like cancer and neurodegeneration. By designing molecules that can interact with enzymes or scaffolds involved in PTM pathways, researchers aim to develop novel therapeutic strategies.

The synthesis of 2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile presents both challenges and opportunities for synthetic chemists. The multi-step synthesis typically involves condensation reactions between hydrazine derivatives and α-bromo ketones or aldehydes, followed by functional group transformations to introduce the desired substituents. Advances in green chemistry principles have also influenced synthetic approaches, with efforts to minimize waste and improve atom economy becoming increasingly important.

From a pharmacokinetic perspective, the solubility and metabolic stability of this compound are critical parameters that need to be evaluated during drug development. The presence of the hydroxyl group suggests potential for metabolism via alcohol dehydrogenases or aldehyde dehydrogenases, while the acetonitrile moiety could undergo hydrolysis under certain conditions. Understanding these metabolic pathways is essential for predicting drug clearance rates and designing prodrugs or analogs with improved bioavailability.

The role of computational tools in analyzing the properties of CAS No. 2098021-42-0 cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have become indispensable for predicting molecular interactions and energetics. These methods allow researchers to assess how the compound behaves within biological systems at an atomic level, providing insights into its potential mode of action. Such computational studies are often complemented by experimental validations using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

In conclusion, 2-(4-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile (CAS No. 2098021-42-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer opportunities for designing molecules with enhanced biological activity and improved pharmacokinetic profiles. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in developing innovative therapeutic solutions.

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